molecular formula C24H27F3N4O3 B10860250 Afp-464 free salt

Afp-464 free salt

Cat. No.: B10860250
M. Wt: 476.5 g/mol
InChI Key: PRXJGLUMVDSFAU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AFP-464 FREE SALT, also known as aminoflavone prodrug, is a compound that has shown significant potential in cancer treatment. It is a lysyl prodrug of aminoflavone, which is a flavone analog. This compound is known for its ability to inhibit hypoxia-inducible factor 1-alpha and activate the aryl hydrocarbon receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFP-464 FREE SALT involves the conversion of aminoflavone to its lysyl prodrug form. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

AFP-464 FREE SALT undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and alkylated derivatives of this compound, which have varying degrees of biological activity .

Scientific Research Applications

AFP-464 FREE SALT has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavone derivatives and their chemical properties.

    Biology: Investigated for its effects on cellular pathways and gene expression.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit hypoxia-inducible factor 1-alpha and activate the aryl hydrocarbon receptor.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

AFP-464 FREE SALT exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual mechanism of action, involving both inhibition of hypoxia-inducible factor 1-alpha and activation of the aryl hydrocarbon receptor. This dual action makes it a potent anticancer agent with the ability to target multiple pathways involved in tumor growth and survival .

Properties

Molecular Formula

C24H27F3N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2,8-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]octanamide

InChI

InChI=1S/C24H27F3N4O3/c1-12-20(26)22(30)19-17(32)11-18(34-23(19)21(12)27)13-7-8-16(14(25)10-13)31-24(33)15(29)6-4-2-3-5-9-28/h7-8,10-11,15H,2-6,9,28-30H2,1H3,(H,31,33)/t15-/m0/s1

InChI Key

PRXJGLUMVDSFAU-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCCCN)N)F)N)F

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCCCN)N)F)N)F

Origin of Product

United States

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